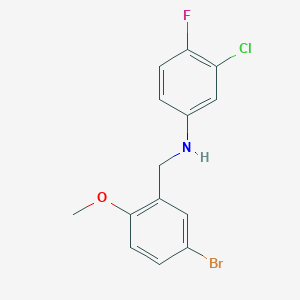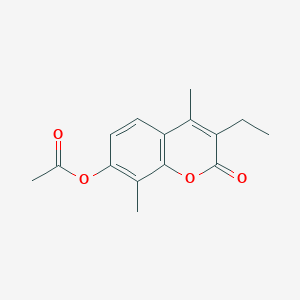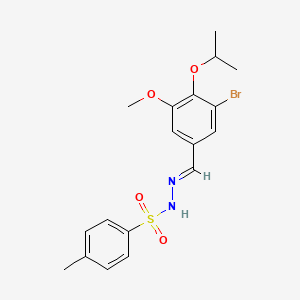
2-(4-chloro-3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "TAK-385" and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of TAK-385 involves its selective antagonistic effect on the gonadotropin-releasing hormone receptor. This receptor plays a key role in the regulation of hormone secretion, and the inhibition of this receptor can lead to the suppression of hormone secretion and the inhibition of tumor growth.
Biochemical and Physiological Effects:
TAK-385 has been shown to have a potent and selective antagonistic effect on the gonadotropin-releasing hormone receptor, which can lead to the suppression of hormone secretion and the inhibition of tumor growth. In addition, TAK-385 has been shown to have a long half-life and low clearance, which could make it a promising candidate for use in clinical settings.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TAK-385 in lab experiments is its potency and selectivity for the gonadotropin-releasing hormone receptor, which can lead to more precise and accurate results. However, one limitation of using TAK-385 is its potential toxicity and adverse effects, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on TAK-385, including its potential use as a treatment for hormone-related disorders such as endometriosis, uterine fibroids, and prostate cancer. In addition, further studies are needed to determine the optimal dosage and administration of TAK-385, as well as its potential side effects and toxicity. Finally, research is needed to explore the potential use of TAK-385 in other areas of scientific research, such as neuroscience and cardiovascular disease.
Synthesemethoden
The synthesis of TAK-385 involves several steps, including the reaction of 4-chloro-3-methylphenol with 2-bromoacetophenone to form 2-(4-chloro-3-methylphenoxy)acetophenone. This intermediate is then reacted with 5,6,7,8-tetrahydro-1-naphthalenylamine to form the final product, 2-(4-chloro-3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
TAK-385 has been studied extensively for its potential applications in various fields of scientific research. One area of interest is its potential use as a treatment for hormone-related disorders such as endometriosis, uterine fibroids, and prostate cancer. TAK-385 has been shown to have a potent and selective antagonistic effect on the gonadotropin-releasing hormone receptor, which could lead to the suppression of hormone secretion and the inhibition of tumor growth.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-13-11-15(9-10-17(13)20)23-12-19(22)21-18-8-4-6-14-5-2-3-7-16(14)18/h4,6,8-11H,2-3,5,7,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILBRWASGUJDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC3=C2CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5699302.png)

![N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5699322.png)
![5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5699329.png)


![N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5699349.png)
![N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B5699350.png)
![ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5699358.png)



![2-thioxo-1,2,3,5,6,8-hexahydro-4H-spiro[1-benzothieno[2,3-d]pyrimidine-7,1'-cyclohexan]-4-one](/img/structure/B5699388.png)